molecular formula C16H22N2OS B2561488 1-(cyclohexylcarbamothioyl)-N-(4-ethylphenyl)formamide CAS No. 306732-36-5

1-(cyclohexylcarbamothioyl)-N-(4-ethylphenyl)formamide

Cat. No.: B2561488
CAS No.: 306732-36-5
M. Wt: 290.43
InChI Key: CAGPYNHFGUOVCO-UHFFFAOYSA-N
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Description

1-(cyclohexylcarbamothioyl)-N-(4-ethylphenyl)formamide is an organic compound with a complex structure It is characterized by the presence of a cyclohexyl group, a carbamothioyl group, and a formamide group attached to a 4-ethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohexylcarbamothioyl)-N-(4-ethylphenyl)formamide typically involves the reaction of cyclohexyl isothiocyanate with 4-ethylphenylamine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(cyclohexylcarbamothioyl)-N-(4-ethylphenyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(cyclohexylcarbamothioyl)-N-(4-ethylphenyl)formamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(cyclohexylcarbamothioyl)-N-(4-ethylphenyl)formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(cyclohexylcarbamothioyl)-N-phenylformamide
  • 1-(cyclohexylcarbamothioyl)-N-(4-methylphenyl)formamide
  • 1-(cyclohexylcarbamothioyl)-N-(4-chlorophenyl)formamide

Uniqueness

1-(cyclohexylcarbamothioyl)-N-(4-ethylphenyl)formamide is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(cyclohexylamino)-N-(4-ethylphenyl)-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c1-2-12-8-10-14(11-9-12)17-15(19)16(20)18-13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGPYNHFGUOVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=S)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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